4,6-Dimethylnicotinaldehyde
Overview
Description
4,6-Dimethylnicotinaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of nicotinaldehyde, characterized by the presence of two methyl groups at the 4 and 6 positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethylnicotinaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 4,6-dimethylpyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: 4,6-Dimethylpyridine-3-carboxylic acid.
Reduction: 4,6-Dimethyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,6-Dimethylnicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4,6-Dimethylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Nicotinaldehyde: Lacks the methyl groups at the 4 and 6 positions.
2,6-Dimethylnicotinaldehyde: Methyl groups are positioned differently on the pyridine ring.
4,6-Dimethyl-2-pyridinecarboxaldehyde: Similar structure but with an additional functional group.
Uniqueness
4,6-Dimethylnicotinaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it distinct from other nicotinaldehyde derivatives and valuable for specific applications in research and industry .
Properties
IUPAC Name |
4,6-dimethylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-7(2)9-4-8(6)5-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNMBOWNWKPVGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.